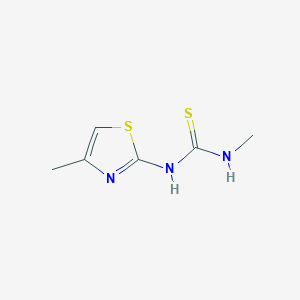![molecular formula C15H19NO3 B12119666 1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a phenylcarbamoyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and phenyl isocyanate.
Reaction Conditions: The reaction between cyclohexane and phenyl isocyanate is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the phenylcarbamoyl group.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Chemical Reactions Analysis
1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Scientific Research Applications
1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methylcyclohexanecarboxylic acid and cyclohexanecarboxylic acid share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the phenylcarbamoyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(2-anilino-2-oxoethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c17-13(16-12-7-3-1-4-8-12)11-15(14(18)19)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,17)(H,18,19) |
InChI Key |
UKNFKOREFYXQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12119594.png)


![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)



![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)

